molecular formula C10H11F3N2 B13231606 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B13231606
M. Wt: 216.20 g/mol
InChI Key: HXHFCNMWXXGQHU-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H11F3N2 It is characterized by the presence of a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a pyrrolidine derivative in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine-substituted pyridines with reduced functional groups.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine
  • 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine
  • 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine

Uniqueness

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the pyrrolidine and trifluoromethyl groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers and other similar compounds. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-pyrrolidin-3-yl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-2-4-15-9(5-8)7-1-3-14-6-7/h2,4-5,7,14H,1,3,6H2

InChI Key

HXHFCNMWXXGQHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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